2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Description
This compound features a 1,3-oxazole core substituted at position 4 with a 4-bromobenzenesulfonyl group, at position 2 with a 4-methylphenyl group, and at position 5 with a sulfanyl bridge connected to an acetamide moiety bearing a 2-methoxyphenyl substituent . Its molecular weight is estimated to be ~550–600 g/mol based on structural analogs (e.g., reports a molar mass of 451.31 g/mol for a related acetamide) .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5S2/c1-16-7-9-17(10-8-16)23-28-24(35(30,31)19-13-11-18(26)12-14-19)25(33-23)34-15-22(29)27-20-5-3-4-6-21(20)32-2/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUIOAHPPYPQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Bioactivity : The target’s sulfonyl group may enhance binding to charged residues in enzyme active sites (e.g., kinases), while the methoxyphenyl group could improve blood-brain barrier penetration compared to bulkier analogs .
- Synthetic Accessibility : Oxazole rings are typically synthesized via cyclization of α-halo ketones with amides, whereas triazoles require click chemistry or Huisgen cyclization, which may involve metal catalysts .
- Thermodynamic Stability : Oxazoles are more hydrolytically stable than thiazoles, which degrade under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
